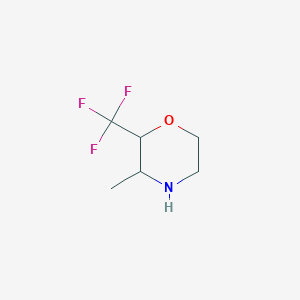

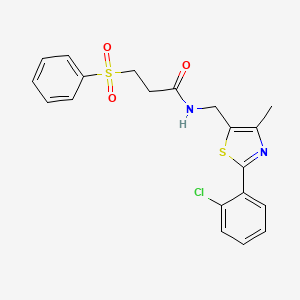

4-tert-Butyl-N-(3-dimethylamino-propyl)-benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide” is a chemical compound that has been mentioned in the context of copolymerization of amine-containing monomers . It is also related to the synthesis of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the context of radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . Another study mentioned the design and synthesis of a new series of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied in the context of copolymerization processes . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .科学的研究の応用

Alkyl Splitting Reactions

Alkyl Splitting in Benzene Derivatives Alkyl splitting in benzene derivatives like 4-acetylamino-N-(3,5-di-tert-butyl-4-hydroxybenzyl)benzenesulfonamide is an unusual reaction for amides. This process is driven by the tendency of 3,5-di-tert-butyl-4-hydroxybenzyl derivatives to eliminate specific components in the presence of bases, indicating a unique reactivity in certain chemical environments (Oludina et al., 2015).

Crystal Structure Analysis

Analysis of Benzenesulfonamide Derivatives The crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide reveals intricate interactions. The structure is characterized by extensive π–π interactions and intermolecular hydrogen bonding, indicating its potential for detailed structural analysis and applications in designing complex molecular architectures (Balu & Gopalan, 2013).

Electrophilic Activation in Sulfonyl Derivatives

Activation of SNAr-Reactivity In sulfonyl derivatives, the electrostatic effect of the sulfonylonio function allows SNAr reactions to be performed under mild conditions. This property is crucial for synthesizing pharmaceutically interesting substances, indicating the compound's relevance in medicinal chemistry and drug design (Weiss & Pühlhofer, 2001).

Spectroscopic Analysis and Molecular Docking

Spectroscopic and Docking Studies in Sulfonamide Derivatives Spectroscopic analysis and molecular docking of certain benzenesulfonamide derivatives reveal their potential in designing pharmaceutical applications. The study of changes in orientation and interactions with receptors through molecular docking provides insights into the compound's interaction with biological systems and its potential pharmaceutical applications (Mary et al., 2021).

特性

IUPAC Name |

4-tert-butyl-N-[3-(dimethylamino)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2S/c1-15(2,3)13-7-9-14(10-8-13)20(18,19)16-11-6-12-17(4)5/h7-10,16H,6,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZPZEQBJZBDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2456059.png)

![2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2456060.png)

![2-{1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2456063.png)

![2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2456066.png)

![N-[3-(methylsulfanyl)phenyl]-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2456071.png)

![7-(4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2456072.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2456075.png)